
1-(Cyclohex-1-en-1-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohex-1-en-1-yl)-1H-indole is an organic compound that features a cyclohexene ring fused to an indole moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the cyclohexene ring adds unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with indole in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohex-1-en-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexyl-indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclohex-1-en-1-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyclohexene ring may influence the compound’s binding affinity and selectivity. Detailed studies on the compound’s mechanism of action are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohex-1-en-1-yl)pyrrolidine
- 1-(Cyclohex-1-en-1-yl)morpholine
- 1-(Cyclohex-1-en-1-yl)azepine
Uniqueness
1-(Cyclohex-1-en-1-yl)-1H-indole is unique due to the presence of both the indole and cyclohexene moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H15N |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
1-(cyclohexen-1-yl)indole |
InChI |
InChI=1S/C14H15N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h4-7,9-11H,1-3,8H2 |
Clave InChI |
SWKGGBGWIKACFX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)N2C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



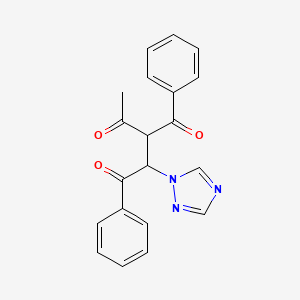
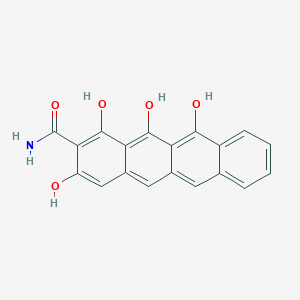


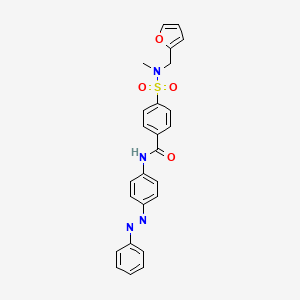
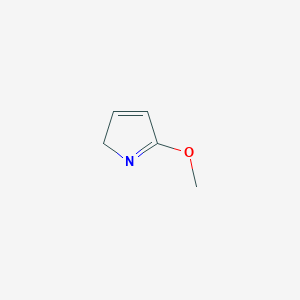
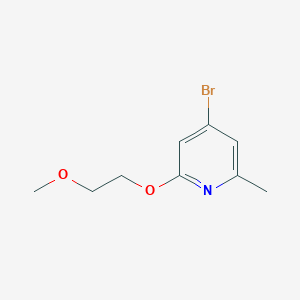
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)



